2-萘磺酸,8-氨基-5-((4-羟苯基)氨基)-

描述

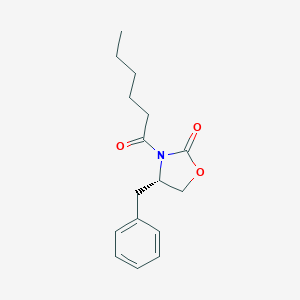

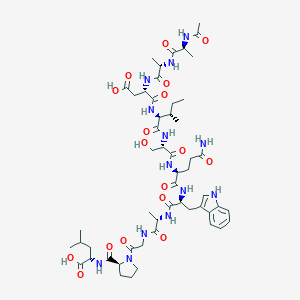

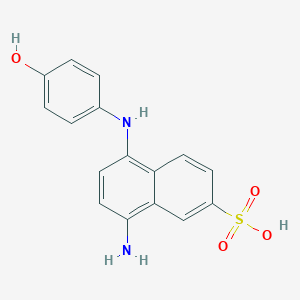

The compound "2-Naphthalenesulfonic acid, 8-amino-5-((4-hydroxyphenyl)amino)-" is a derivative of naphthalenesulfonic acid, which is characterized by the presence of amino and hydroxyphenyl groups. This compound is structurally related to substances such as 8-amino-2-naphthalenesulfonic acid monohydrate (1,7-Cleve’s acid hydrate) and 5-amino-2-naphthalenesulfonic acid (1,6-Cleve's acid), which are known for their zwitterionic nature due to the presence of sulfonate–aminium group zwitterions .

Synthesis Analysis

Although the provided papers do not detail the synthesis of "2-Naphthalenesulfonic acid, 8-amino-5-((4-hydroxyphenyl)amino)-" specifically, they do provide insight into the structural components that may be involved in its synthesis. For example, the presence of sulfonate and aminium groups in related compounds suggests that similar synthetic routes could be employed, potentially involving sulfonation reactions and the introduction of amino groups to the naphthalene ring .

Molecular Structure Analysis

The molecular structure of related compounds, such as 8-amino-2-naphthalenesulfonic acid monohydrate, reveals a zwitterionic form with intermolecular hydrogen-bonding interactions forming chains along the unit cell axis. These interactions contribute to the stability of the crystal structure . Similarly, 5-amino-2-naphthalenesulfonic acid also exhibits a zwitterionic form with a three-dimensional framework polymer structure due to hydrogen-bonding interactions . These structural analyses suggest that "2-Naphthalenesulfonic acid, 8-amino-5-((4-hydroxyphenyl)amino)-" may also exhibit significant hydrogen bonding and zwitterionic characteristics.

Chemical Reactions Analysis

The papers provided do not explicitly discuss the chemical reactions of "2-Naphthalenesulfonic acid, 8-amino-5-((4-hydroxyphenyl)amino)-". However, based on the chemical behavior of similar compounds, it can be inferred that the amino and hydroxy groups could participate in various chemical reactions, such as coupling reactions or further substitution reactions, due to their nucleophilic nature .

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-Naphthalenesulfonic acid, 8-amino-5-((4-hydroxyphenyl)amino)-" can be speculated based on related compounds. For instance, the presence of a sulfonate group typically increases solubility in water, while the zwitterionic nature may influence the melting point and stability of the compound. The intermolecular hydrogen bonding seen in similar structures suggests that "2-Naphthalenesulfonic acid, 8-amino-5-((4-hydroxyphenyl)amino)-" may also form stable crystalline structures with specific solvation properties .

科学研究应用

抗 HIV 活性

- 萘磺酸衍生物,包括与 2-萘磺酸、8-氨基-5-((4-羟苯基)氨基)-相关的衍生物,已被探索其抑制 HIV-1 和 HIV-2 的潜力。一项研究发现,特定的双(萘二磺酸)衍生物对 MT-4 细胞中病毒诱导的细胞病变性表现出有效的抑制作用,使其成为抗 HIV 剂的有希望的候选者 (Mohan、Singh 和 Baba,1991)。

染料合成

- 该化合物及其衍生物用于合成各种染料。例如,涉及 4-氨基-3-羟基-1-萘磺酸的过程导致萘唑中间体的产生,这对于开发某些偶氮染料至关重要 (Katritzky、Rachwal、Rachwał、Macomber 和 Smith,1993)。

环境监测

- 该化合物在环境研究中也很重要。例如,一项研究开发了一种用于工业废水的固相萃取程序来监测苯和萘磺酸盐,证明了其在环境监测和污染控制中的作用 (Alonso、Castillo 和 Barceló,1999)。

晶体学研究

- 已对 5-氨基-2-萘磺酸进行了晶体结构研究,揭示了磺酸根-铵根两性离子,这有助于理解各个科学领域中的分子结构 (Smith、Wermuth、Young 和 White,2004)。

安全和危害

未来方向

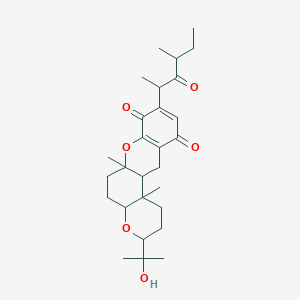

While specific future directions are not available, the compound’s potential for synthesizing Fe 3 O 4 /sulfonated polyaniline composite material via chemical oxidative polymerization with aniline in the presence of magnetite (Fe 3 O 4) nanoparticles suggests possible applications in the development of new materials .

属性

IUPAC Name |

8-amino-5-(4-hydroxyanilino)naphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S/c17-15-7-8-16(18-10-1-3-11(19)4-2-10)13-6-5-12(9-14(13)15)23(20,21)22/h1-9,18-19H,17H2,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUOCGDGBOJRSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=C3C=CC(=CC3=C(C=C2)N)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064247 | |

| Record name | 2-Naphthalenesulfonic acid, 8-amino-5-[(4-hydroxyphenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Naphthalenesulfonic acid, 8-amino-5-((4-hydroxyphenyl)amino)- | |

CAS RN |

6357-75-1 | |

| Record name | 8-Amino-5-[(4-hydroxyphenyl)amino]-2-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6357-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenesulfonic acid, 8-amino-5-((4-hydroxyphenyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006357751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 8-amino-5-[(4-hydroxyphenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenesulfonic acid, 8-amino-5-[(4-hydroxyphenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B131573.png)